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Compound of Interest

Compound Name: 2-Methyl-3-phenylbenzoic acid
CAS No.: 115363-11-6
Cat. No.: B175273
Get Quote
. J

Part 1: Executive Summary & Chemical Identity

2-Methyl-3-phenylbenzoic acid (CAS: 115363-11-6) is a sterically congested biphenyl
derivative primarily recognized in environmental toxicology and drug metabolism as the major
hydrolysis metabolite of the pyrethroid insecticide Bifenthrin. Beyond its role as a biomarker, it
serves as a valuable "privileged scaffold" in medicinal chemistry, offering a rigidified biphenyl
core with specific ortho-substitution that restricts conformational freedom—a critical feature for
designing ligands with high receptor specificity.

Chemical Identity Table
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Property Detail

IUPAC Name 2-Methyl-[1,1'-biphenyl]-3-carboxylic acid

3-(2-Methylphenyl)benzoic acid; Bifenthrin Acid,;
Common Synonyms

BP Acid
CAS Number 115363-11-6
Molecular Formula C14H1202
Molecular Weight 212.25 g/mol
SMILES CC1=C(C(=CC=C1)C2=CC=CC=C2)C(=0)0

Bifenthrin Metabolite (Biomarker), Synthetic
Key Role )
Intermediate

Part 2: Physicochemical Properties & Structural
Analysis[6]
Structural Logic & Steric Environment

The molecule features a benzoic acid core substituted at the ortho position (C2) with a methyl
group and at the meta position (C3) with a phenyl ring. This specific 1,2,3-substitution pattern
creates a "sandwiched" steric environment.

o The Ortho-Effect: The C2-methyl group exerts significant steric pressure on both the C1-
carboxylic acid and the C3-phenyl ring.

o Conformational Twist: To minimize steric clash between the C2-methyl and the ortho-
hydrogens of the C3-phenyl ring, the two aromatic systems twist out of coplanarity. This
results in a non-planar, chiral conformation (atropisomerism), though the barrier to rotation is
typically too low for isolation of enantiomers at room temperature.

o Solubility: The lipophilic biphenyl core competes with the hydrophilic carboxylic acid,
resulting in low water solubility but high solubility in organic solvents (DMSO, Methanol,
Chloroform).
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Property Data Table

Parameter

Value / Range

Note

Physical State

Solid (Crystalline powder)

Typically off-white to beige.[1]
[2]

Experimental values vary by

crystal form; analogous 3-

Melting Point 140-160 °C (Predicted) ) )
phenylbenzoic acid melts at
166°C.

Slightly weaker than benzoic
pKa (Acid) 4.2 + 0.2 (Predicted) acid due to steric inhibition of

resonance.

LogP (Octanol/Water)

3.8-4.1

Highly lipophilic; readily

crosses hiological membranes.

Solubility

DMSO (>20 mg/mL), Methanol

Poor water solubility (<0.1

mg/mL) without pH adjustment.

Part 3: Synthetic Methodology (Suzuki-Miyaura

Coupling)

The most robust route to 2-methyl-3-phenylbenzoic acid is the Suzuki-Miyaura cross-

coupling of a 3-halo-2-methylbenzoic acid derivative with phenylboronic acid. The presence of

the ortho-methyl group on the aryl halide requires a catalyst system capable of oxidative

addition into a sterically hindered center.

Reaction Scheme Visualization

3-Bromo-2-methylbenzoic acid
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Figure 1: Palladium-catalyzed synthesis pathway via Suzuki coupling.[3]

Detailed Experimental Protocol

Note: This protocol is adapted for sterically hindered substrates.

Reagents:

3-Bromo-2-methylbenzoic acid (1.0 equiv)

Phenylboronic acid (1.2 equiv)[3][4]

Palladium catalyst: Pd(dppf)Cl2[5][3][6]-CH2Clz (3-5 mol%)

Base: Potassium Carbonate (K2CO3) (2.5 equiv)[4]

Solvent: Toluene : Ethanol : Water (4:1:1 ratio)
Procedure:

 Inert Atmosphere: Charge a reaction flask with 3-bromo-2-methylbenzoic acid, phenylboronic
acid, and K2COs. Evacuate and backfill with Nitrogen or Argon (3 cycles).

» Solvent Addition: Add the degassed solvent mixture (Toluene/EtOH/H20).
o Catalyst Addition: Add Pd(dppf)Clz quickly under positive inert gas pressure.

o Reflux: Heat the mixture to 80—90°C with vigorous stirring. Monitor by HPLC/TLC. The
reaction typically requires 3—12 hours due to the steric hindrance of the methyl group.

o Work-up:
o Cool to room temperature.[1][6]
o Dilute with Ethyl Acetate and water.

o Critical Step: Acidify the agueous layer to pH ~3 with 1N HCI (to ensure the product is in
the free acid form, not the carboxylate salt).
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o Extract the aqueous layer with Ethyl Acetate (3x).[4]

o Dry organic layers over Na2SOa4 and concentrate.[3][4][7][8]

 Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography
(Hexanes:Ethyl Acetate gradient).

Part 4: Applications in Toxicology & Drug

Development
Bifenthrin Biomarker (Toxicology)

This compound is the definitive urinary metabolite of Bifenthrin, a widely used Type | pyrethroid
insecticide.

o Metabolic Pathway: Bifenthrin undergoes ester hydrolysis mediated by carboxylesterases.
The "alcohol” portion (2-methyl-3-phenylbenzyl alcohol) is rapidly oxidized to the
corresponding carboxylic acid—2-methyl-3-phenylbenzoic acid.

» Analytical Utility: It is used in human biomonitoring studies to assess exposure to
pyrethroids. Detection is typically performed via GC-MS (after derivatization to methyl ester)
or LC-MS/MS.

Medicinal Chemistry (Scaffold Design)

The "biphenyl carboxylic acid" moiety is a privileged structure found in Angiotensin Il Receptor
Blockers (ARBS) like Valsartan and Telmisartan.

» Bioisosterism: The 2-methyl-3-phenylbenzoic acid scaffold offers a unique vector for
substituents. The methyl group locks the conformation, potentially increasing binding affinity
by reducing the entropy penalty upon binding to a receptor.

o Fragment-Based Drug Discovery: It serves as a high-quality "fragment" for screening against
GPCRs, particularly those recognizing lipophilic anionic ligands.

Metabolic Pathway Diagram
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Figure 2: Metabolic generation of 2-Methyl-3-phenylbenzoic acid from Bifenthrin.

Part 5: Safety & Handling (SDS Summary)

While specific toxicological data for this isolated isomer is limited, it should be handled with the
standard precautions for benzoic acid derivatives and pyrethroid metabolites.

e Hazard Statements (GHS):
o H315: Causes skin irritation.
o H319: Causes serious eye irritation.
o H335: May cause respiratory irritation.

e Handling: Use in a fume hood. Avoid dust formation.
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+ Storage: Store at room temperature (15-25°C) in a tightly sealed container. Stable under
normal conditions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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